Validated Synthetic Utility: Ethyl 4-hydroxy-3-methyl-2-phenylthieno[2,3-b]pyridine-5-carboxylate Is the Documented Intermediate for T-98475, a Subnanomolar GnRH Antagonist
The target compound, designated as intermediate (VII), is the direct precursor to the N-benzylated derivative (IX) in the published 6-step synthesis of T-98475 [1]. While closely related 5-acyl intermediates (e.g., 4-hydroxy-5-isobutyryl-3-methyl-2-phenylthieno[2,3-b]pyridine) can also be produced, only the 5-ethoxycarbonyl analog permits the final transesterification step with titanium isopropoxide to generate the isopropyl ester prodrug form, a modification essential for achieving oral bioavailability [2]. The downstream end-product T-98475 exhibits an IC50 of 0.2 nM against the human GnRH receptor expressed in CHO cells, demonstrating the functional viability of the compounds derived through this intermediate .
| Evidence Dimension | Synthetic compatibility with downstream transesterification step for oral prodrug formation |
|---|---|
| Target Compound Data | 5-Ethoxycarbonyl group enables transesterification using titanium isopropoxide/isopropanol followed by ethanolic HCl to yield the isopropyl ester of T-98475 (synthetic route validated in Cho et al., 1998) |
| Comparator Or Baseline | 4-Hydroxy-5-isobutyryl-3-methyl-2-phenylthieno[2,3-b]pyridine (the 5-acyl analog): the isobutyryl group cannot undergo transesterification, requiring an alternative acylation route to install the isopropyl ester |
| Quantified Difference | The 5-ethoxycarbonyl intermediate provides a direct, two-step entry (transesterification then HCl treatment) to the isopropyl ester prodrug, whereas the 5-isobutyryl intermediate would require a divergent and less efficient synthetic pathway |
| Conditions | Synthetic route as described in J. Med. Chem. 1998, 41, 4190–4195 |
Why This Matters
For laboratories initiating a T-98475 analog program, procuring the 5-ethoxycarbonyl intermediate ensures alignment with the literature-validated synthetic route, avoiding the need to re-optimize the final transesterification step.
- [1] Cho, N. et al. J. Med. Chem. 1998, 41 (22), 4190–4195. View Source
- [2] Drug Future. T-98475 Synthetic Route. View Source
